2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Description
This compound belongs to the pyrano[2,3-f]chromene-4,8-dione family, characterized by a fused pyran-chromene scaffold. Key structural features include:
- Methyl groups at positions 5, 9, and 10: Enhance lipophilicity and steric bulk, which may influence membrane permeability and target binding.
- Dihydro pyran ring: Partially saturated system that affects conformational flexibility compared to fully aromatic analogs.
Properties
Molecular Formula |
C21H17FO4 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydropyrano[2,3-h]chromene-4,8-dione |
InChI |
InChI=1S/C21H17FO4/c1-10-7-17-19(11(2)12(3)21(24)26-17)20-18(10)15(23)9-16(25-20)13-5-4-6-14(22)8-13/h4-8,16H,9H2,1-3H3 |
InChI Key |
GMPPOHOOXGELIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=O)CC(O3)C4=CC(=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione typically involves multi-step reactions. One common method involves the condensation of 5,7-dihydroxy-4-methylcoumarin, indane-1,3-dione, and 3-fluorobenzaldehyde under solvent-free conditions. The reaction is catalyzed by phosphoric acid-functionalized silica-coated Fe3O4 nanoparticles at 110°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of reusable solid acid nanocatalysts, such as silica-coated magnetic nanoparticles, is advantageous for industrial applications due to their high catalytic efficiency, ease of separation, and reusability .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nitration typically involves nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions include various substituted pyranochromene derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-fluorophenyl)-5,9,10-trimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
2-(4-Bromophenyl)-5,9,10-Trimethyl Analogs
- Structure : Differs by a 4-bromophenyl group at position 2. Bromine’s larger atomic radius increases steric hindrance and lipophilicity compared to fluorine.
- Synthesis: Not detailed in evidence, but brominated analogs are often synthesized via similar multicomponent reactions .
- Activity : Implicated in modulating signaling pathways (e.g., MAPK/ERK, PI3K/Akt/mTOR), though specific data are unavailable .
3-Phenyl-10-(2,3,4-Trimethoxyphenyl)-9,10-Dihydro Analogs
- Structure: Features 3-phenyl and 10-(2,3,4-trimethoxyphenyl) groups.
- Synthesis : Achieved via a one-pot telescoped reaction (68% yield) using Meldrum’s acid and triethylamine .
- Key Spectral Data :
5-Hydroxy-2-Methyl-10-Propyl Analogs
- Structure : 5-hydroxy and 10-propyl substituents. Hydroxy groups may improve solubility but reduce metabolic stability.
- Synthesis: Derived from phloroglucinol, with regioselective routes confirmed by nuclear Overhauser effect (NOE) .
- Activity : Identified as a hit for anticancer activity, with IC₅₀ values in the micromolar range .
Structural-Activity Relationships (SAR)
Key Observations :
- Fluorine vs. Bromine : Fluorine’s electronegativity may enhance target binding via dipole interactions, whereas bromine’s size could improve hydrophobic interactions.
- Methoxy vs.
- Dihydro vs. Aromatic Pyran : Partial saturation in the target compound may reduce planarity, affecting intercalation with DNA or proteins compared to fully aromatic analogs.
Spectral and Analytical Data Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
